molecular formula C28H22N2 B4845575 2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine

2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine

Cat. No. B4845575
M. Wt: 386.5 g/mol
InChI Key: DAGDELLGIOVMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine, commonly known as DBD, is a heterocyclic compound with a tricyclic structure that has been found to have potential applications in scientific research. DBD is a member of the dibenzodiazocine family and is a potent inhibitor of dopamine and norepinephrine transporters. The compound has been studied for its ability to modulate neurotransmitter release and reuptake, and has been found to have potential therapeutic applications in the treatment of various psychiatric disorders.

Mechanism of Action

DBD acts as a potent inhibitor of dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters into presynaptic neurons. By inhibiting the reuptake of these neurotransmitters, DBD increases their availability in the synaptic cleft, leading to increased neurotransmission. DBD has also been found to modulate the release of neurotransmitters, further contributing to its effects on synaptic transmission.
Biochemical and physiological effects:
DBD has been found to have a number of biochemical and physiological effects. The compound has been found to increase dopamine and norepinephrine levels in the brain, leading to increased neurotransmission. DBD has also been found to have effects on other neurotransmitter systems, including serotonin and glutamate, which may contribute to its therapeutic effects. In addition, DBD has been found to have effects on neuronal plasticity, which may contribute to its ability to modulate neural circuits.

Advantages and Limitations for Lab Experiments

DBD has a number of advantages and limitations for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in large quantities, making it suitable for use in a variety of experimental settings. However, DBD is a potent inhibitor of dopamine and norepinephrine transporters, which may limit its use in certain experimental contexts. In addition, the effects of DBD on other neurotransmitter systems may complicate its use in experiments focused on specific neurotransmitter pathways.

Future Directions

There are a number of potential future directions for research on DBD. One area of interest is the development of more selective inhibitors of dopamine and norepinephrine transporters, which may have fewer side effects than DBD. Another area of interest is the investigation of the effects of DBD on other neurotransmitter systems, including serotonin and glutamate. Finally, there is potential for the use of DBD in the study of neural circuits and the mechanisms underlying various neurological disorders. Overall, DBD is a promising compound with potential applications in a variety of scientific research settings.

Scientific Research Applications

DBD has been studied extensively for its potential applications in scientific research. The compound has been found to have potent inhibitory effects on dopamine and norepinephrine transporters, which has led to its investigation as a potential treatment for various psychiatric disorders, including depression, anxiety, and addiction. DBD has also been studied for its ability to modulate neurotransmitter release and reuptake, and has been found to have potential applications in the study of neural circuits and the mechanisms underlying various neurological disorders.

properties

IUPAC Name

2,8-dimethyl-6,12-diphenylbenzo[c][1,5]benzodiazocine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2/c1-19-13-15-25-23(17-19)27(21-9-5-3-6-10-21)30-26-16-14-20(2)18-24(26)28(29-25)22-11-7-4-8-12-22/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGDELLGIOVMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=C(C=CC(=C3)C)N=C2C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,8-dimethyl-6,12-diphenyldibenzo[b,f][1,5]diazocine

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